REACTION_SMILES
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[CH3:16][N:17]1[CH2:18][CH2:19][CH2:20][C:21]1=[O:22].[CH3:23][CH2:24][O:25][C:26](=[O:27])[CH3:28].[Cu:13][C:14]#[N:15].[NH2:1][c:2]1[c:3]([N+:10](=[O:11])[O-:12])[c:4]([Cl:9])[n:5][c:6]([Cl:8])[cH:7]1.[OH2:29]>>[NH2:1][c:2]1[c:3]([N+:10](=[O:11])[O-:12])[c:4]([C:14]#[N:15])[n:5][c:6]([Cl:8])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCCC1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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N#C[Cu]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#C[Cu]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cc(Cl)nc(Cl)c1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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N#Cc1nc(Cl)cc(N)c1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |